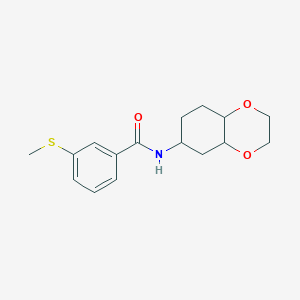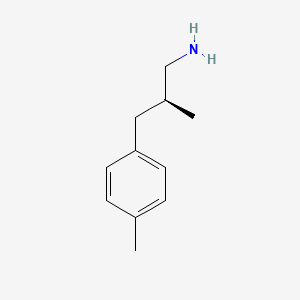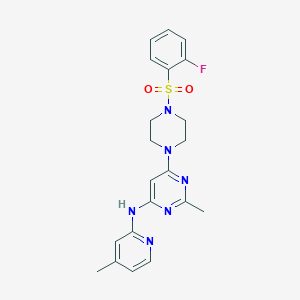
6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core, which is known for its wide range of pharmacological activities. The presence of a piperazine ring and a fluorophenyl group further enhances its chemical properties, making it a valuable candidate for medicinal chemistry and drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrimidine core, followed by the introduction of the piperazine ring and the fluorophenyl group. Common reagents used in these reactions include various halogenated compounds, sulfonyl chlorides, and amines. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for better control over reaction conditions and scalability. The use of high-throughput screening and optimization techniques ensures that the compound is produced efficiently and cost-effectively .
化学反应分析
Types of Reactions
6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity .
科学研究应用
6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and antitumor properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as tuberculosis and fibrosis.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
作用机制
The mechanism of action of 6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the suppression of tumor cell proliferation .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrimidine derivatives and piperazine-containing molecules, such as:
- 2-(pyridin-2-yl)pyrimidine derivatives
- Pyrazine-2-carbonyl piperazine derivatives
- Homopiperazine-1-yl pyridin-3-yl benzamide derivatives
Uniqueness
What sets 6-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and bioavailability, while the piperazine ring contributes to its binding affinity and selectivity for specific molecular targets .
属性
IUPAC Name |
6-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-N-(4-methylpyridin-2-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O2S/c1-15-7-8-23-19(13-15)26-20-14-21(25-16(2)24-20)27-9-11-28(12-10-27)31(29,30)18-6-4-3-5-17(18)22/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRRWCFDIMEXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2667075.png)
![N-(2,2-dimethoxyethyl)-8-(4-fluorophenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2667076.png)
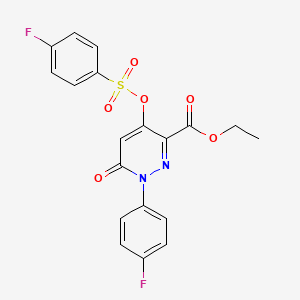
![2-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-6-(pyridin-4-yl)pyrimidin-4-ol](/img/structure/B2667079.png)
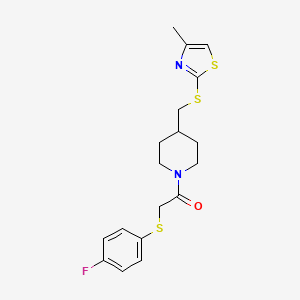
![N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B2667083.png)
![3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2667086.png)
![1-(5-(benzo[d][1,3]dioxol-5-yl)-5'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2667087.png)
![methyl 4-{2-[6-(benzylcarbamoyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamido}benzoate](/img/structure/B2667089.png)
![N-[(E)-3-Methylsulfonylprop-2-enyl]-2-propan-2-ylquinoline-4-carboxamide](/img/structure/B2667090.png)
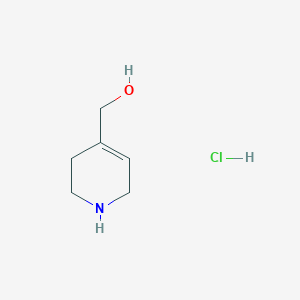
![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1-benzothiophen-3-yl)acetamide;hydrochloride](/img/structure/B2667094.png)
